molecular formula C15H20O3 B1681167 Sodium suberogorgin CAS No. 110043-85-1

Sodium suberogorgin

Cat. No.: B1681167
CAS No.: 110043-85-1
M. Wt: 248.32 g/mol
InChI Key: LFKSRWRSZVCLFJ-JMAFBPSCSA-N
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Description

Sodium suberogorgin is the sodium salt derivative of suberogorgin, a marine-derived compound isolated from the coral species Gorgonia suberogorgia (commonly known as Liu Shan Hu or Suberogorgin coral) in the South China Sea . Its parent compound, suberogorgin, has the molecular formula C₁₅H₂₀O and a molecular weight of 248.32 g/mol . As a sodium salt, its molecular formula is inferred to be C₁₅H₁₉ONa, with a molecular weight of 271.32 g/mol.

Its natural origin distinguishes it from synthetic AChE inhibitors, offering unique structural and pharmacological properties.

Properties

CAS No.

110043-85-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2S,5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid

InChI

InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9-,11+,14+,15?/m1/s1

InChI Key

LFKSRWRSZVCLFJ-JMAFBPSCSA-N

SMILES

CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C

Isomeric SMILES

C[C@@H]1CC(=O)C23[C@H]1CC[C@]2(C=C([C@H]3C)C(=O)O)C

Canonical SMILES

CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

sodium suberogorgin
suberogorgin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium suberogorgin belongs to a class of marine alkaloids with fused polycyclic structures. Below is a comparison with two structurally related marine-derived AChE inhibitors:

Table 1: Structural and Pharmacological Comparison
Compound Molecular Formula Molecular Weight (g/mol) Source AChE IC₅₀ (µM) Key Features
This compound C₁₅H₁₉ONa 271.32 Gorgonia suberogorgia Not reported Sodium salt; marine origin
Manzamine A C₃₆H₄₄N₄O₃ 592.75 Haplosclerida sponges 0.45 Complex pentacyclic alkaloid
Homofascaplysin C C₁₉H₁₃N₃O₂ 315.33 Fascaplysinopsis sp. 2.8 Bright red pigment; planar structure

Key Observations :

  • Structural Complexity : this compound has a simpler structure compared to manzamine A, which may enhance its synthetic accessibility but reduce target specificity .
  • Bioactivity : Manzamine A demonstrates superior AChE inhibition (IC₅₀ = 0.45 µM), suggesting this compound requires structural optimization to match this potency .
  • Solubility : The sodium salt form of suberogorgin likely improves aqueous solubility over its neutral counterpart, a critical factor for drug delivery .

Comparison with Functionally Similar Compounds

This compound’s AChE inhibition aligns it with clinically approved drugs like donepezil and galantamine. However, its marine origin confers distinct advantages and challenges.

Key Observations :

  • Potency Gap : Donepezil’s IC₅₀ of 6.7 nM far exceeds this compound’s unreported but likely weaker activity, highlighting the need for structural refinement .
  • Natural vs. Synthetic : this compound’s marine origin may reduce off-target toxicity compared to synthetic drugs, but its stability and scalability are unproven .
  • Pharmacokinetics : this compound lacks data on absorption, metabolism, and half-life, whereas donepezil and galantamine have well-characterized profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium suberogorgin
Reactant of Route 2
Sodium suberogorgin

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